molecular formula C12H15BrN2O B15388652 (S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

Cat. No.: B15388652
M. Wt: 283.16 g/mol
InChI Key: HDHLVCVQEDWFPK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (CAS RN: 1428651-97-1) is a chiral small molecule with a molecular formula of C12H15BrN2O and a molecular weight of 283.16 g/mol . This compound belongs to the class of isoquinolines, which are privileged structures in medicinal chemistry due to their presence in a wide range of biologically active molecules . It serves as a versatile and high-value synthetic building block, particularly in pharmaceutical research and development. The presence of both a bromine atom and a propionamide group on the chiral tetrahydroisoquinoline scaffold allows for further synthetic modifications via cross-coupling reactions (e.g., Suzuki reactions) and other functional group transformations . This makes it a critical intermediate in the exploration of new chemical entities. Structurally related tetrahydroisoquinoline compounds have been identified in patent literature as key intermediates in the synthesis of potent and selective CYP11B2 (aldosterone synthase) inhibitors . These inhibitors are investigated for the treatment of conditions like resistant hypertension and primary aldosteronism, as they target the root cause of excess aldosterone production . Consequently, this compound provides researchers with a valuable chiral starting material for developing novel therapeutic agents targeting cardiovascular and metabolic diseases. The product is provided for research and development purposes only. It is strictly for in-vitro (laboratory) use and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

N-[(8S)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide

InChI

InChI=1S/C12H15BrN2O/c1-2-12(16)15-11-5-3-4-8-9(11)6-14-7-10(8)13/h6-7,11H,2-5H2,1H3,(H,15,16)/t11-/m0/s1

InChI Key

HDHLVCVQEDWFPK-NSHDSACASA-N

Isomeric SMILES

CCC(=O)N[C@H]1CCCC2=C(C=NC=C12)Br

Canonical SMILES

CCC(=O)NC1CCCC2=C(C=NC=C12)Br

Origin of Product

United States

Biological Activity

(S)-N-(4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a prominent class of alkaloids known for their varied biological activities. They exhibit effects such as anti-inflammatory, antimicrobial, neuroprotective, and antitumor properties. The structural diversity within this class allows for significant variations in biological activity based on modifications to the core structure.

Biological Activities

  • Sedative and Psychotropic Effects
    • Compounds similar to this compound have demonstrated marked sedative actions. Research indicates that THIQ derivatives can influence psychotropic activity, providing potential applications in treating anxiety and sleep disorders .
  • Anti-inflammatory Activity
    • The compound exhibits high anti-inflammatory activity. Studies have shown that certain THIQ derivatives can significantly reduce inflammation markers in various in vivo models . This suggests potential therapeutic use in conditions characterized by chronic inflammation.
  • Cytotoxicity
    • This compound has shown selective cytotoxic effects against tumor cell lines. For example, it has been reported to induce apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.
  • Neuroprotective Properties
    • Tetrahydroisoquinolines have been implicated in neuroprotection against oxidative stress-induced damage. The compound's ability to modulate neurotransmitter levels suggests a role in neurodegenerative disease prevention .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interactions : The compound may interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurochemical pathways involved in mood regulation and cognition .
  • Oxidative Stress Modulation : By reducing reactive oxygen species (ROS) production and enhancing antioxidant defenses, this compound may protect neuronal cells from oxidative damage .

Case Study 1: Anti-Cancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity at low concentrations. The study highlighted its potential as a lead compound for developing new anticancer agents .

Case Study 2: Neuroprotective Effects

In a model of Parkinson’s disease induced by neurotoxic agents, administration of the compound resulted in improved motor function and reduced neuronal loss compared to controls. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Comparative Biological Activity Table

Activity TypeCompoundEffectivenessReferences
SedativeTHIQ DerivativesMarked sedative action
Anti-inflammatory(S)-N-(4-bromo...)High anti-inflammatory effect
Cytotoxicity(S)-N-(4-bromo...)Selective against tumor cells
NeuroprotectiveTHIQ CompoundsProtects against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (Compound 8b)
  • Structure: Propionamide linked to a cyclohexylamino-phenylethyl group and a methoxypyrimidinyl-benzyl moiety.
  • Key Differences: Lacks the tetrahydroisoquinoline scaffold and bromine substitution.
  • Spectral Data : ¹H-NMR (CDCl₃, δ 8.76 ppm for pyrimidine proton), HRMS (m/z 487.2702 [M+H]⁺) .
2.1.2 (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
  • Structure: Tetrahydroisoquinoline core with a methyl-oxo-tetrahydroquinolinyl substituent (R-configuration).
  • Key Differences: Substituted with a quinolinone group instead of bromine; stereochemistry differs (R vs. S).

Functional Analogues

2.2.1 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
  • Structure : Propionamide attached to a methyl-thiadiazole ring.
  • Key Differences: Replaces tetrahydroisoquinoline with a thiadiazole heterocycle.
  • Activity: Demonstrates anti-proliferative activity against hepatocarcinoma, leukemia, and breast carcinoma cells, with additional diuretic and cardioprotective effects .
2.2.2 TAK375 ((S)-N-[2(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide)
  • Structure: Propionamide linked to an indeno-furan ethyl group (S-configuration).
  • Key Differences: Furan-containing indeno scaffold instead of brominated tetrahydroisoquinoline.
  • Activity: Known melatonin receptor agonist, highlighting the role of stereochemistry in receptor binding .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Activity/Use Reference
(S)-N-(4-Bromo-THIQ-8-yl)propionamide Tetrahydroisoquinoline 4-Bromo, 8-propionamide (S) 299.17 g/mol Research chemical
Compound 8b Benzyl-pyrimidine Cyclohexylamino-phenylethyl, methoxy 486.61 g/mol Kinase inhibition (potential)
(R)-N-(4-Quinolinone-THIQ-8-yl)propionamide Tetrahydroisoquinoline 4-Quinolinone (R) 363.45 g/mol Undisclosed
N-(5-Methyl-thiadiazol-2-yl)propionamide Thiadiazole 5-Methyl 171.21 g/mol Anticancer, diuretic
TAK375 Indeno-furan Ethyl-propionamide (S) 273.35 g/mol Melatonin receptor agonist

Key Observations

Stereochemical Impact : The S-configuration in the target compound and TAK375 underscores the importance of chirality in biological targeting, contrasting with the R-analogue in , which may exhibit divergent receptor affinities .

Bromine vs. Heterocycles : Bromine in the target compound may enhance electrophilicity or halogen bonding, whereas pyrimidine (Compound 8b) or thiadiazole () substituents enable π-stacking or hydrogen bonding .

Therapeutic Potential: While the target compound lacks explicit activity data, its structural analogs suggest applications in oncology () or neurology () .

Q & A

Q. What safety protocols are critical when handling this compound, given its brominated and amide functionalities?

  • Guidelines :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Waste disposal : Neutralize with 10% NaOH before incineration to prevent bromide release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.